(-)-Epiafzelechin
Overview
Description
(-)-Epiafzelechin is a naturally occurring flavonoid found in a variety of plants, including green tea, apples, onions, and grapes. It is a potent antioxidant and has been studied for its potential health benefits, including its ability to reduce inflammation, protect against oxidative stress, and improve blood sugar levels. (-)-Epiafzelechin has also been studied for its potential anti-cancer properties and its ability to modulate the immune system.
Scientific Research Applications
Osteoprotective Activity and Pharmacokinetics : (-)-Epiafzelechin exhibits osteoprotective effects, as evidenced by studies in mice models. It has been shown to protect against bone loss induced by ovariectomy in mice. Additionally, a UPLC-MS/MS bioanalytical method was developed for studying its pharmacokinetics in mice, revealing its distribution and concentration in the body (Wong et al., 2014); (Wong et al., 2017).
Spectroscopic Characterization and Antioxidant Properties : The compound was isolated from the root bark of Cassia sieberiana and characterized using various spectroscopic techniques. Its antioxidant activity was also investigated (Kpegba et al., 2011).
Anti-inflammatory Activity : It has been identified as a cyclooxygenase-1 inhibitor and exhibits significant anti-inflammatory activity. This was demonstrated in a study using aerial parts of Celastrus orbiculatus, suggesting its potential use in treating inflammatory conditions (Min et al., 1999).
Effects on Osteoblastic and Osteoclastic Functions : Research indicates that (-)-Epiafzelechin can modulate osteoblastic (bone-forming) and osteoclastic (bone-resorbing) activities, which are crucial for maintaining bone health. This suggests its potential application in bone-related diseases and conditions (Wong et al., 2012).
Cancer Research Applications : It has shown promise in cancer research, particularly in its effects on breast cancer cell lines and osteoblastic cells, indicating its potential as a therapeutic agent in cancer treatment (Chang et al., 2003).
Antiproliferative and Apoptosis-Inducing Effects : In a study on Cassia fistula L. leaves, (-)-Epiafzelechin displayed potent antioxidant, antiproliferative, and apoptosis-inducing effects. This highlights its potential in developing therapies for various diseases, including cancer (Kaur et al., 2020).
properties
IUPAC Name |
(2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYUFYQTACJFML-UKRRQHHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316359 | |
Record name | (-)-Epiafzelechin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (-)-Epiafzelechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(-)-Epiafzelechin | |
CAS RN |
24808-04-6 | |
Record name | (-)-Epiafzelechin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24808-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Epiafzelechin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Epiafzelechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 - 243 °C | |
Record name | (-)-Epiafzelechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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